molecular formula C20H20N6O3S B2949430 N-(3-((4-(2-hydroxyethyl)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1787881-13-3

N-(3-((4-(2-hydroxyethyl)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2949430
CAS No.: 1787881-13-3
M. Wt: 424.48
InChI Key: SBPTZYSQSGADIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a quinoxaline core substituted at position 3 with a 4-(2-hydroxyethyl)phenylamino group and at position 2 with a 1-methyl-1H-pyrazole-4-sulfonamide moiety. The quinoxaline scaffold is notable for its planar aromatic structure, enabling π-π interactions in biological systems, while the hydroxyethyl group enhances hydrophilicity. The pyrazole sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[3-[4-(2-hydroxyethyl)anilino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c1-26-13-16(12-21-26)30(28,29)25-20-19(23-17-4-2-3-5-18(17)24-20)22-15-8-6-14(7-9-15)10-11-27/h2-9,12-13,27H,10-11H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPTZYSQSGADIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-((4-(2-hydroxyethyl)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, quinoxaline moiety, and sulfonamide group. These structural components are known to contribute to various pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival .
  • Antiproliferative Effects : Research indicates that derivatives of pyrazole sulfonamides exhibit significant antiproliferative activity against various cancer cell lines, suggesting that the compound may also inhibit tumor growth through similar pathways .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance:

  • IC50 Values : Various pyrazole sulfonamide derivatives have demonstrated IC50 values ranging from 0.95 nM to 49.85 µM against different cancer cell lines, indicating potent antiproliferative effects .
CompoundCell LineIC50 (µM)
Compound AA5490.30
Compound BHCT11625
Compound CMCF-F4.21

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Broad Spectrum : Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities, making them candidates for treating infections .

Case Studies

  • In Vitro Studies : In vitro assays using U937 cell lines revealed that certain pyrazole sulfonamides did not exhibit cytotoxicity while effectively inhibiting cell proliferation .
  • Animal Models : Animal studies have shown that similar compounds can significantly reduce tumor sizes in xenograft models, supporting their potential use in cancer therapy.

Comparison with Similar Compounds

Research Implications

  • The hydroxyethyl group in the target compound may improve solubility for intravenous formulations but could limit blood-brain barrier penetration compared to more lipophilic analogs.
  • Quinoxaline derivatives often exhibit dual activity (e.g., antimicrobial and anticancer), suggesting the target compound may have a broader therapeutic profile than pyrazole sulfonamides lacking this core .

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